3,4-Dibromofuran-2(5H)-one
Overview
Description
Synthesis Analysis
The direct synthesis of 3-bromotetronamides can be achieved in good yields through the reaction of 3,4-dibromofuran-2(5H)-one, obtained from furfural, with primary and secondary amines .
Molecular Structure Analysis
The molecular formula of this compound is C4H2Br2O2 .
Chemical Reactions Analysis
This compound is used as an intermediate in organic synthesis. The reactions of mucobromic acid with C-nucleophiles and heteronucleophiles are described, as well as the nucleophilic addition to carbonyl reactions of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.87 g/mol, a density of 2.6±0.1 g/cm3, a boiling point of 315.0±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Synthesis of 3-Bromotetronamides 3,4-Dibromofuran-2(5H)-one, derived from furfural, is utilized in the synthesis of 3-bromotetronamides. This synthesis involves the reaction of this compound with primary and secondary amines, where aromatic amines exhibit higher tolerance. The structural uniqueness of this compound is further highlighted by the X-ray structures of its five derivatives, showcasing its versatility in chemical synthesis (Cunha, Oliveira, & Sabino, 2011).
Halogenated Furanone Derivatives in Cancer Research In cancer research, halogen-furan-2(5H)-one-type derivatives, including this compound, have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines like prostate (PC-3) and colon (HCT-116). Notably, this compound demonstrated significant antiproliferative activity, particularly against HCT-116 (IC50 0.4 ± 0.04 μM). This indicates its potential application in developing anticancer therapies (Castro-Torres et al., 2020).
Biomass-Derivative Butenolides in Organic Synthesis this compound is highlighted as a key intermediate in organic synthesis, especially as a versatile starting material in synthesizing natural and bioactive compounds. Its ambiphilic and ambident nature, coupled with its reactivity in metal cross-coupling reactions like Suzuki and Sonogashira reactions, underscores its significance in the field of synthetic chemistry (Cunha & Oliveira, 2011).
Diverse Biological Activities of Furanone Derivatives Furan-2(5H)-one derivatives are known for their diverse biological activities. For instance, the anti-inflammatory drug Rofecoxib and natural compounds like Eutypoid A and gymnoascolides are based on the 3,4-disubstituted furan-2(5H)-one framework. This highlights the compound's versatility in pharmaceutical applications, from anti-inflammatory agents to potential anticancer drugs (Hakobyan et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,4-dibromo-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAYSWXSWXORAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164265 | |
Record name | 3,4-Dibromo-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149418-41-7 | |
Record name | 3,4-Dibromo-2(5H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dibromo-2(5H)-furanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149418-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4-Dibromofuran-2(5H)-one a valuable starting material in organic synthesis?
A: this compound displays both ambiphilic and ambident character []. This means it can react with both electron-rich and electron-poor species, and it possesses multiple reactive sites. This versatility makes it a valuable precursor for synthesizing diverse compounds, including natural products and potentially bioactive molecules.
Q2: Can you provide an example of how this compound is used to synthesize specific compounds?
A: One example is the synthesis of 3-bromotetronamides []. This reaction involves reacting this compound with primary or secondary amines. Interestingly, the study found that aromatic amines were more reactive compared to aliphatic or heteroaromatic amines.
Q3: Besides its use in synthesizing specific compounds, does this compound participate in other types of reactions?
A: Yes, it acts as a substrate in various metal-catalyzed cross-coupling reactions []. For example, it undergoes both Suzuki and Sonogashira reactions using palladium catalysts, further expanding its synthetic utility.
Q4: Are there any structural studies available that shed light on the conformation of this compound derivatives?
A: Yes, X-ray crystallography studies have been conducted on derivatives of this compound. For instance, the crystal structure of 3,3′-Dibromo-5,5′-bis[(S)-l-menthyloxy]-4,4′-(hexane-1,6-diyldiimino)difuran-2(5H)-one, a compound derived from this compound, has been elucidated []. This study revealed that the molecule contains two chiral five-membered furanone rings, adopting twist and envelope conformations, and two six-membered cyclohexane rings in chair conformations.
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